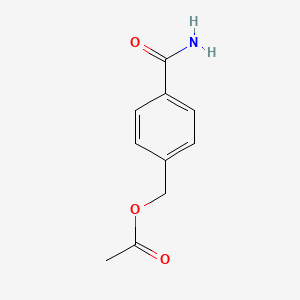![molecular formula C17H14O2S B12605962 9-[2-(Methanesulfonyl)ethenyl]anthracene CAS No. 918341-17-0](/img/structure/B12605962.png)
9-[2-(Methanesulfonyl)ethenyl]anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[2-(甲磺酰基)乙烯基]蒽是蒽的衍生物,蒽是一种多环芳烃。该化合物的特点是在乙烯基链上连接有甲磺酰基,乙烯基链进一步连接到蒽核上。9-[2-(甲磺酰基)乙烯基]蒽的独特结构赋予其独特的化学和物理性质,使其成为各个科学研究领域的关注对象。
准备方法
合成路线和反应条件
9-[2-(甲磺酰基)乙烯基]蒽的合成通常涉及在碱的存在下,蒽衍生物与甲磺酰氯的反应。 一种常用的方法是 Wittig 反应,其中磷叶立德与醛或酮反应生成所需的乙烯基 。反应条件通常包括使用干燥溶剂和惰性气氛以防止不必要的副反应。
工业生产方法
虽然 9-[2-(甲磺酰基)乙烯基]蒽的具体工业生产方法没有得到很好的记录,但总体方法涉及扩大实验室合成方法的规模。这包括优化反应条件,例如温度、压力和溶剂选择,以实现更高的收率和纯度。
化学反应分析
反应类型
9-[2-(甲磺酰基)乙烯基]蒽会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将甲磺酰基转化为甲基。
取代: 乙烯基可以参与亲电取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
取代: 使用卤素或硝化剂等亲电试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以生成亚砜或砜,而还原可以生成甲基化的蒽衍生物。
科学研究应用
9-[2-(甲磺酰基)乙烯基]蒽在科学研究中有多种应用:
化学: 它用作合成更复杂有机分子的前体。
生物学: 该化合物的荧光性质使其在生物成像中非常有用,并且可用作荧光光谱中的探针.
医药: 正在研究其在药物开发中的潜在用途,特别是在靶向特定分子通路方面。
作用机制
9-[2-(甲磺酰基)乙烯基]蒽的作用机制涉及其通过芳香族和磺酰基与分子靶标的相互作用。 这些相互作用会影响各种生化途径,包括与荧光和光物理性质有关的途径 。该化合物参与电子转移反应的能力也在其作用机制中发挥作用。
相似化合物的比较
类似化合物
- 9-(4-苯基)蒽
- 9-(4-苯乙炔基)蒽
- 9,10-双(苯乙炔基)蒽
独特性
与这些类似化合物相比,9-[2-(甲磺酰基)乙烯基]蒽由于甲磺酰基的存在而具有独特性,甲磺酰基赋予了不同的化学反应性和物理性质。 这使其在需要特定电子或光物理特性的应用中特别有用 .
属性
CAS 编号 |
918341-17-0 |
|---|---|
分子式 |
C17H14O2S |
分子量 |
282.4 g/mol |
IUPAC 名称 |
9-(2-methylsulfonylethenyl)anthracene |
InChI |
InChI=1S/C17H14O2S/c1-20(18,19)11-10-17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-12H,1H3 |
InChI 键 |
ZIMFOIJGEZKYSF-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


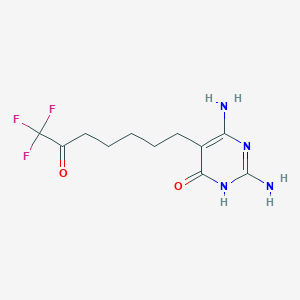
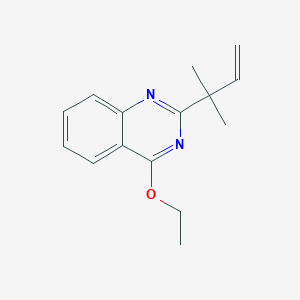
![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)

![1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-](/img/structure/B12605906.png)
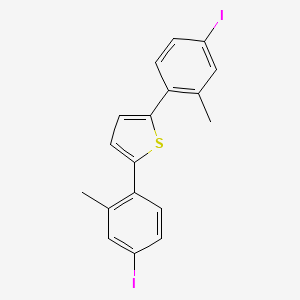
![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)


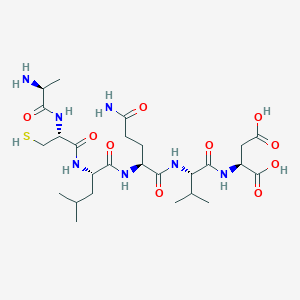

![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
![Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]-](/img/structure/B12605963.png)
